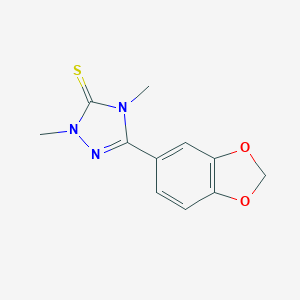

N-Nitrosocystisine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-nitroso compounds, including analogues to N-Nitrosocystisine, often involves catalytic processes or direct reactions of precursors with nitroso groups. For example, N-heterocyclic carbene (NHC)-catalyzed direct amidation of aldehydes with nitroso compounds has been demonstrated as a powerful method for synthesizing N-arylhydroxamic acids, showing the versatility and efficiency of N-nitroso compound synthesis under catalyzed conditions (Wong et al., 2008).

Molecular Structure Analysis

The molecular structure of N-nitroso compounds, including N-Nitrosocystisine analogues, has been characterized using various spectroscopic techniques. Studies on N-nitroso- and N-nitraminotetrazoles, for example, have provided detailed insights into the molecular structures through vibrational spectroscopy, multinuclear NMR, mass spectrometry, and X-ray diffraction, revealing the structural features that facilitate their chemical behavior and reactivity (Karaghiosoff et al., 2006).

Chemical Reactions and Properties

N-nitroso compounds engage in a variety of chemical reactions, contributing to their diverse chemical properties. The ascorbate-nitrite reaction, for instance, blocks the formation of carcinogenic N-nitroso compounds, showcasing a chemical reaction that can mitigate the potential health risks associated with N-nitroso compounds (Mirvish et al., 1972).

Physical Properties Analysis

The physical properties of N-nitroso compounds, including those similar to N-Nitrosocystisine, are influenced by their molecular structure. Structural features, such as aliphatic chains and heterocyclic frameworks, can affect their physical state, solubility, and stability. For example, the study on aliphatic N-nitrosamines of 7-azabicyclo[2.2.1]heptanes discusses how the structural features facilitate N-NO bond cleavage, which is a key aspect of their physical behavior in chemical processes (Ohwada et al., 2001).

Chemical Properties Analysis

The chemical properties of N-nitroso compounds, including reactivity and mechanisms of reaction, are central to understanding their behavior in various contexts. The catalytic enantioselective Nitroso Diels-Alder reaction, for example, highlights the high reactivity of nitroso compounds in forming cycloadducts, demonstrating their utility in synthetic chemistry for generating complex molecules with high selectivity and efficiency (Maji & Yamamoto, 2015).

Safety And Hazards

N-Nitrosocystisine is light sensitive . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . It is also advised to prevent further leakage or spillage if safe to do so and not to let the product enter drains . Discharge into the environment must be avoided .

Zukünftige Richtungen

While specific future directions for N-Nitrosocystisine were not found in the search results, nitrosamines in general have been the subject of extensive research due to their carcinogenic properties . Future research may focus on understanding the formation of nitrosamines during the manufacturing process of pharmaceutical products and developing strategies to control their presence

Eigenschaften

IUPAC Name |

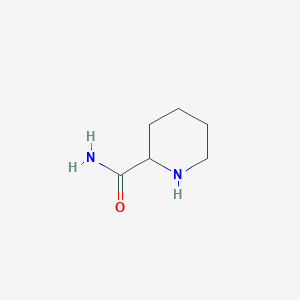

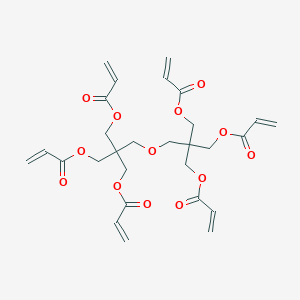

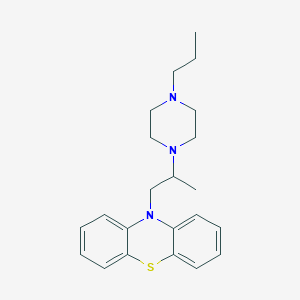

11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMLBVWHEGYDNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389496 |

Source

|

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosocystisine | |

CAS RN |

104759-77-5 |

Source

|

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)